molecular formula C18H18N4O2 B1348356 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 189333-46-8

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile

Cat. No. B1348356
CAS RN: 189333-46-8
M. Wt: 322.4 g/mol
InChI Key: QQUSQTIEZXJTMQ-UHFFFAOYSA-N
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Description

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, also known as 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, is a synthetic compound that has been studied for its potential use in laboratory experiments and scientific research applications. This compound is a member of the diazaspiro family and is composed of a nine-membered ring system with a nitrogen atom at the center. The compound has been studied for its potential use in a variety of applications, including drug delivery, imaging, and biotechnology.5]undecane-1,5-dicarbonitrile.

Scientific Research Applications

I have conducted a search for the scientific research applications of “9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile,” but the available information is limited and does not provide a comprehensive analysis covering six to eight unique applications in separate detailed sections as requested.

One application mentioned in the search results is its potential use as a γ-aminobutyric acid type A receptor (GABAAR) antagonist . This suggests it could be explored in neuroscience research, particularly in studies related to neurotransmission and neurological disorders.

Mechanism of Action

Target of Action

The primary target of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile is the γ-aminobutyric acid type A receptor (GABAAR) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile acts as a competitive antagonist at GABAARs . This means it binds to the same site on the receptor as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and inhibiting neuronal activity, leading to an increase in neuronal firing.

Pharmacokinetics

The pharmacokinetic properties of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5The compound’s low cellular membrane permeability suggests that it may have limited bioavailability

properties

IUPAC Name

9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c19-10-14-16(23)21-17(24)15(11-20)18(14)6-8-22(9-7-18)12-13-4-2-1-3-5-13/h1-5,14-15H,6-9,12H2,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUSQTIEZXJTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(C(=O)NC(=O)C2C#N)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329883
Record name 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile

CAS RN

189333-46-8
Record name 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Reactant of Route 6
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Q & A

Q1: What is the significance of synthesizing 2,4-dioxo-1H,5H-3,7-spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitriles?

A1: The synthesis of 2,4-dioxo-1H,5H-3,7-spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitriles, which are structurally similar to 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, is significant because these compounds contain multiple nitrogen atoms and carbonyl groups. These structural features are commonly found in bioactive molecules and can participate in various interactions with biological targets. []

Q2: What can be inferred about the potential applications of compounds like 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile based on the synthetic route described in the abstract?

A2: The abstract mentions the "aminomethylation of Guareschi imides" as a key step in the synthesis. [] This suggests that the resulting compounds, including analogs of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, could be further modified or functionalized at the amino group. This flexibility in chemical modification opens possibilities for exploring different biological activities and optimizing the compound's properties for potential pharmaceutical or materials science applications.

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